2-(2-Bromo-5-methoxyphenyl)propan-2-ol
Overview
Description
2-(2-Bromo-5-methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-(2-Bromo-5-methoxyphenyl)propan-2-one.
Reduction: 2-(5-Methoxyphenyl)propan-2-ol.
Substitution: 2-(2-Amino-5-methoxyphenyl)propan-2-ol or 2-(2-Thio-5-methoxyphenyl)propan-2-ol.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxyphenol: Lacks the propan-2-ol moiety.
2-(2-Bromo-5-methoxyphenyl)ethanol: Has an ethanol group instead of propan-2-ol.
2-(2-Bromo-5-methoxyphenyl)propan-1-ol: Has a propan-1-ol group instead of propan-2-ol.
Uniqueness
2-(2-Bromo-5-methoxyphenyl)propan-2-ol is unique due to the combination of its brominated phenyl ring and the propan-2-ol moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRDVRJBLUXMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OC)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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